3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline
Overview
Description
3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a bromine atom at the third position and a tert-butyldimethylsilyloxy group at the second position of the aniline ring. This compound is often used in organic synthesis due to its unique reactivity and stability.
Mechanism of Action
Target of Action
It is known that the compound can be used to introduce propanol functionality to many pharmaceuticals . This suggests that it may interact with a variety of biological targets depending on the specific pharmaceutical context.
Mode of Action
The compound acts as an alkylating agent . Alkylation involves the transfer of an alkyl group from the alkylating agent to a substrate. In the case of 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline, the alkyl group is a propoxy group, which is transferred to the target molecule. This can result in changes to the target molecule’s structure and function.
Pharmacokinetics
The compound’s molecular weight (25325 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature. Other factors, such as pH and the presence of other chemicals, could also potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline typically involves the following steps:
Bromination: The starting material, 2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the third position.
Protection: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole to form the tert-butyldimethylsilyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]phenol
- 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]benzene
- 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]pyridine
Uniqueness
3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline is unique due to the presence of both a bromine atom and a tert-butyldimethylsilyloxy group on the aniline ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
IUPAC Name |
3-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNOSi/c1-13(2,3)17(4,5)16-9-10-11(14)7-6-8-12(10)15/h6-8H,9,15H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFUSXNERADXKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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